

A Technical Guide to the Structure, Function, and Analysis of C30-Ceramide

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Compound of Interest

Compound Name: C30-Ceramide

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Audience: This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of **C30-Ceramide**, its biochemical properties, signaling roles, and relevant experimental methodologies.

Introduction to Ceramides

Ceramides are a class of waxy lipid molecules that form the structural and signaling backbone of all sphingolipids.^{[1][2]} They consist of a sphingosine or a related long-chain base, to which a fatty acid is linked via an amide bond.^[2] These molecules are integral components of the cell membrane and are central to the regulation of numerous cellular processes, including differentiation, proliferation, and programmed cell death (apoptosis).^{[3][4]} Furthermore, ceramides, particularly those with very long acyl chains, are critical constituents of the skin's stratum corneum, where they play an essential role in establishing and maintaining the water permeability barrier.^{[5][6][7]}

The Chemical Structure of C30-Ceramide

C30-Ceramide, specifically referred to as Cer(d18:1/30:0), is a very-long-chain ceramide. Its structure is composed of a D-erythro-sphingosine base (d18:1) and a 30-carbon saturated fatty acid, triacontanoic acid, joined by an amide linkage.^{[8][9]} This extended acyl chain length is crucial for its function, particularly in forming the highly ordered, impermeable lipid structures of the epidermis.^[10]

A notable variant is the ω -hydroxy **C30-Ceramide**, which features a hydroxyl group at the terminal (omega) position of the 30-carbon acyl chain.^{[11][12]} This modification further alters its polarity and interactions within lipid membranes.

Data Presentation: Chemical and Physical Properties

The quantitative data for **C30-Ceramide** and its ω -hydroxy variant are summarized below.

Property	C30-Ceramide (Cer(d18:1/30:0))	C30 (ω -hydroxy) Ceramide
Systematic Name	N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide ^{[8][9]}	30-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-triacontanamide ^{[11][12]}
CAS Number	871540-97-5 ^{[8][9]}	457100-08-2 ^{[11][12]}
Molecular Formula	C ₄₈ H ₉₅ NO ₃ ^{[8][9]}	C ₄₈ H ₉₅ NO ₄ ^{[11][12]}
Molecular Weight	734.3 g/mol ^[9]	750.3 g/mol ^{[11][12]}
Physical State	Solid ^[9]	Solid ^{[11][12]}
Solubility	Chloroform, Chloroform:Methanol (2:1), Ethanol ^[9]	Chloroform:Methanol (5:1), DMF, Ethanol (heated) ^{[11][12]}

Biological Roles and Signaling Pathways

C30-Ceramide is not merely a structural lipid; it is a bioactive molecule involved in critical cellular signaling cascades.

Skin Barrier Function

Ceramides are the primary lipid component of the stratum corneum, making up approximately 50% of the lipids that form the lamellar sheets essential for the skin's barrier function.^{[5][13]} Very-long-chain ceramides, including **C30-Ceramide**, are vital for this role.^[10] Deficiencies in these ceramides are linked to skin disorders with diminished barrier function, such as atopic dermatitis and psoriasis.^{[6][9]}

Ceramide Biosynthesis Pathways

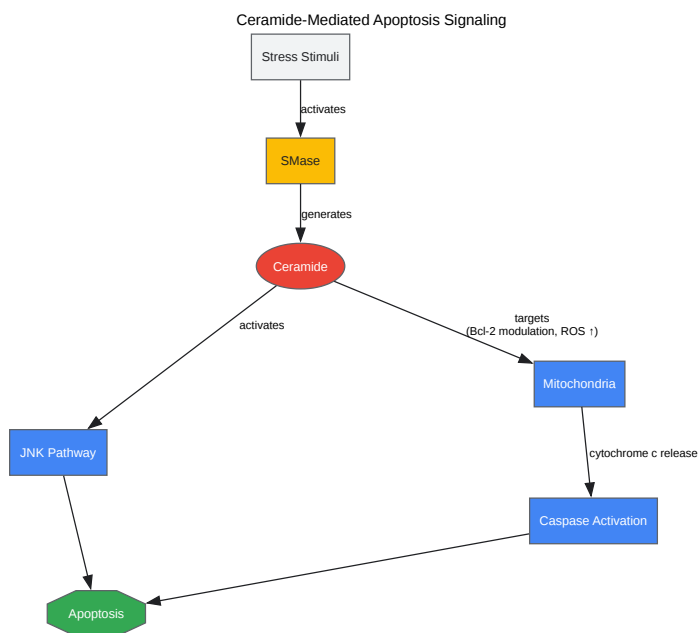
Intracellular ceramide levels are tightly regulated through three primary pathways: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[10][14][15]

- De Novo Synthesis: Occurs in the endoplasmic reticulum, starting with the condensation of serine and palmitoyl-CoA.[10]
- Sphingomyelin Hydrolysis: In response to cellular stress, sphingomyelinases hydrolyze sphingomyelin in cell membranes to generate ceramide.[15]
- Salvage Pathway: Complex sphingolipids are broken down in lysosomes, and the resulting sphingosine is recycled back into ceramide.[10][16]

Caption: The three major pathways for cellular ceramide generation.

Apoptosis Signaling

Ceramide is a well-established pro-apoptotic second messenger.[17][18] Various cellular stresses, including treatment with tumor necrosis factor (TNF- α), trigger the rapid generation of ceramide.[3] This accumulation of ceramide can initiate apoptosis through several mechanisms, such as activating the c-Jun N-terminal kinase (JNK) pathway, directly interacting with Bcl-2 family proteins at the mitochondria, and promoting the generation of reactive oxygen species (ROS).[19]

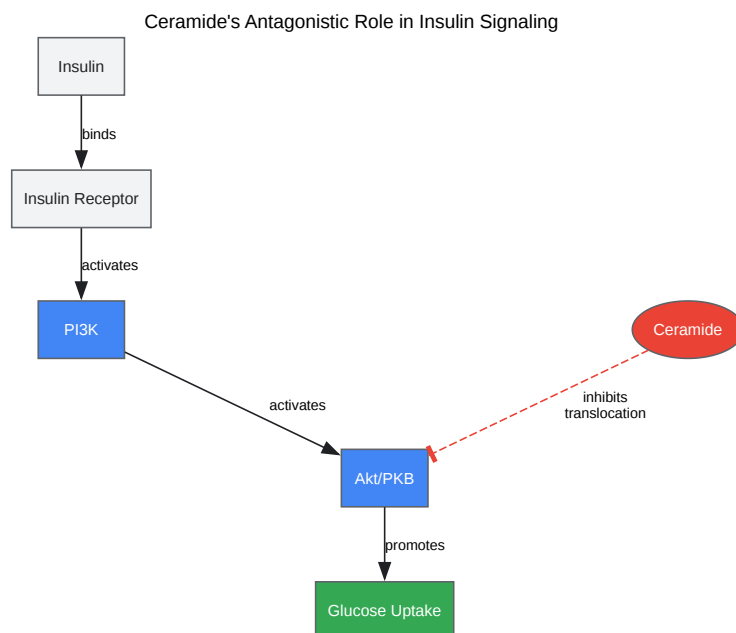


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Caption: Simplified overview of ceramide's role in initiating apoptosis.

Insulin Signaling

Accumulating evidence suggests that ceramides act as antagonists of insulin signaling.[20] Specifically, ceramides may inhibit the insulin pathway by preventing the translocation and subsequent activation of the protein kinase Akt (also known as PKB).[20] This inhibition disrupts downstream events, including glucose transporter 4 (GLUT4) translocation, thereby contributing to insulin resistance.



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Caption: Ceramide inhibits a key step in the insulin signaling cascade.

Experimental Protocols

Chemical Synthesis of C30-Ceramide

A common and convenient method for synthesizing ceramides involves the direct coupling of a fatty acid with a long-chain sphingoid base using a carbodiimide.[21][22]

Methodology: Carbodiimide-Mediated Coupling[21][22]

- **Reactant Preparation:** Dissolve the long-chain base (D-erythro-sphingosine) and the fatty acid (triacontanoic acid) in an appropriate solvent like dichloromethane (CH₂Cl₂).

- **Coupling Reaction:** Add a mixed carbodiimide reagent to the solution. This reagent facilitates the formation of the amide bond between the carboxyl group of the fatty acid and the amino group of the sphingosine. The reaction is typically carried out in a thermostated chamber at 40-45°C for approximately 16 hours.
- **Work-up and Extraction:** After the reaction, the solution is diluted with a solvent such as diethyl ether and washed sequentially with dilute acid (e.g., 1N HCl), a neutral salt solution (e.g., 15% NaCl), and distilled water to remove unreacted components and byproducts.
- **Purification:** The crude product is concentrated in vacuo. Purification is achieved via column chromatography on silicic acid. The column is first washed with a non-polar solvent mixture (e.g., ethyl acetate-benzene, 1:9 v/v), and the ceramide is then eluted with a more polar mixture (e.g., ethyl acetate-benzene, 2:8 v/v).
- **Verification:** The identity and purity of the synthesized **C30-Ceramide** can be confirmed using techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and gas-liquid chromatography-mass spectrometry (GC-MS) after derivatization.[\[21\]](#)

Extraction and Quantification from Biological Samples

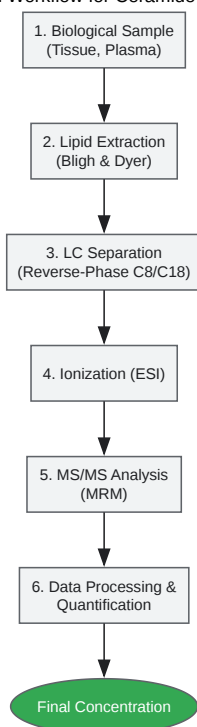
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species from complex biological matrices.[\[23\]](#)[\[24\]](#)

Methodology: LC-MS/MS Analysis[\[23\]](#)

- **Sample Homogenization:** Biological samples (e.g., tissue, plasma) are homogenized in a suitable buffer.
- **Internal Standard Spiking:** Non-physiological odd-chain ceramides (e.g., C17- or C25-Ceramide) are added to the homogenate as internal standards to correct for extraction losses and ionization variability.
- **Lipid Extraction:** Total lipids are extracted using a modified Bligh and Dyer method, which employs a chloroform:methanol:water solvent system to partition lipids into an organic phase.

- **Sample Cleanup (for complex matrices):** For samples like plasma, an additional cleanup step using silica gel column chromatography may be required to isolate sphingolipids from more abundant lipid classes.[\[23\]](#)
- **LC Separation:** The extracted lipid sample is injected into a high-performance liquid chromatography (HPLC) system. Separation of different ceramide species is typically achieved using a reverse-phase C8 or C18 column with a gradient elution of organic solvents.
- **MS/MS Detection:** The eluent from the LC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each ceramide species and the internal standards are monitored.
- **Data Analysis:** The concentration of **C30-Ceramide** in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known amounts of synthetic standards.

Experimental Workflow for Ceramide Quantification



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Caption: A typical workflow for the analysis of **C30-Ceramide** from biological samples.

Conclusion

C30-Ceramide is a key very-long-chain sphingolipid with a dual role as a critical structural component of the skin barrier and as a potent signaling molecule. Its unique chemical structure, dominated by a 30-carbon acyl chain, dictates its physical properties and biological functions. Understanding its involvement in vital pathways like apoptosis and insulin signaling, coupled with robust methodologies for its synthesis and quantification, provides a powerful

framework for researchers in dermatology, oncology, and metabolic diseases to explore its potential as a biomarker and therapeutic target.

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